
Zirconium tungsten oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zirconium tungsten oxide, also known as zirconium tungstate, is a compound with the chemical formula Zr(WO₄)₂. This compound is notable for its unique property of negative thermal expansion, meaning it contracts upon heating over a wide range of temperatures. This characteristic makes it an interesting subject for scientific research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Zirconium tungsten oxide can be synthesized by reacting zirconium dioxide (ZrO₂) with tungsten trioxide (WO₃) at high temperatures. The reaction typically involves heating the mixture to around 900°C and then rapidly cooling it to room temperature to form the desired cubic phase .
Industrial Production Methods: In industrial settings, this compound is often produced using a hydrothermal reaction process. This method involves the use of high-pressure and high-temperature conditions to facilitate the reaction between zirconium and tungsten precursors. The resulting product is then characterized using techniques such as X-ray diffraction and electron microscopy to ensure its purity and structural integrity .
Análisis De Reacciones Químicas
Types of Reactions: Zirconium tungsten oxide primarily undergoes oxidation and reduction reactions. It can also participate in substitution reactions where one of its components is replaced by another element or compound.
Common Reagents and Conditions:
Oxidation: Involves the use of oxidizing agents such as oxygen or hydrogen peroxide under elevated temperatures.
Reduction: Typically carried out using reducing agents like hydrogen gas or carbon monoxide at high temperatures.
Substitution: Can occur in the presence of other metal oxides or halides under controlled conditions.
Major Products: The primary products formed from these reactions include various oxides and sub-oxides of zirconium and tungsten, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Zirconium tungsten oxide has a wide range of applications in scientific research due to its unique properties:
Mecanismo De Acción
The mechanism by which zirconium tungsten oxide exerts its effects is primarily related to its structural properties. The compound consists of corner-sharing ZrO₆ octahedral and WO₄ tetrahedral units, which contribute to its negative thermal expansion.
Comparación Con Compuestos Similares
Tungsten trioxide (WO₃): Known for its use in catalysis and electrochromic devices.
Zirconium dioxide (ZrO₂): Widely used in ceramics and as a catalyst support.
Uniqueness: Zirconium tungsten oxide stands out due to its negative thermal expansion property, which is not commonly observed in other similar compounds. This makes it particularly valuable in applications where thermal stability and resistance to thermal expansion are critical .
Propiedades
Fórmula molecular |
O8W2Zr-4 |
|---|---|
Peso molecular |
586.9 g/mol |
Nombre IUPAC |
dioxido(dioxo)tungsten;zirconium |
InChI |
InChI=1S/8O.2W.Zr/q;;;;4*-1;;; |
Clave InChI |
CRXCOEWPVNRYPP-UHFFFAOYSA-N |
SMILES canónico |
[O-][W](=O)(=O)[O-].[O-][W](=O)(=O)[O-].[Zr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


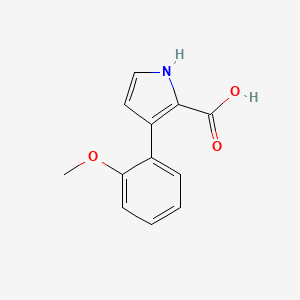
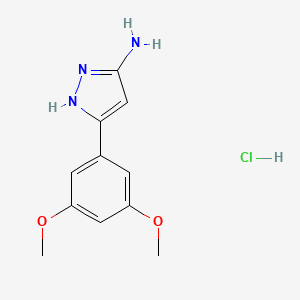


![Ethyl (R)-2-[3-(Hydroxymethyl)-1-pyrrolidinyl]acetate](/img/structure/B13708962.png)
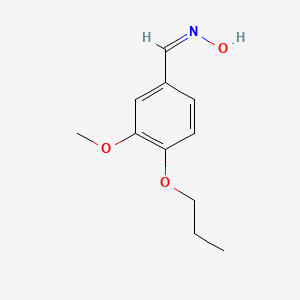
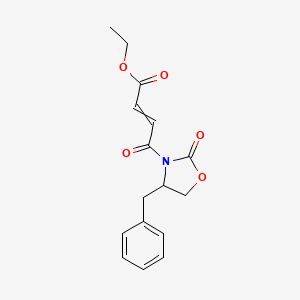
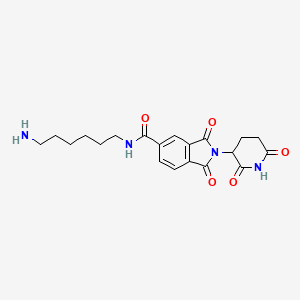
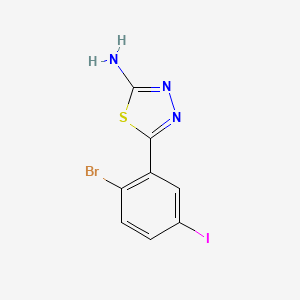
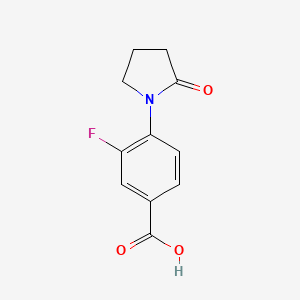


![6-[(Trimethylsilyl)ethynyl]-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B13709021.png)

